rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis
CAS No.:
Cat. No.: VC18020096
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14ClNO3 |
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Molecular Weight | 195.64 g/mol |
IUPAC Name | methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Standard InChI Key | VAAIZRACCXDUNN-IBTYICNHSA-N |
Isomeric SMILES | COC(=O)[C@@H]1CCNC[C@@H]1O.Cl |
Canonical SMILES | COC(=O)C1CCNCC1O.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure is a six-membered piperidine ring with substituents in the cis configuration: a hydroxyl group (-OH) at position 3 and a methyl ester (-COOCH3) at position 4. The (3R,4R) designation specifies the absolute stereochemistry of these groups, while the "rac" prefix indicates a racemic mixture of enantiomers. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug formulations.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular formula | C₇H₁₃NO₃·HCl |
Molecular weight | 195.65 g/mol |
IUPAC name | methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride |
Stereochemistry | Cis (3R,4R) |
Salt form | Hydrochloride |
Stereochemical Considerations
The cis arrangement of functional groups imposes spatial constraints that influence molecular interactions. For example, the proximity of the hydroxyl and ester groups may facilitate intramolecular hydrogen bonding, affecting conformational stability. Racemic mixtures like this compound often require chiral resolution for enantiopure drug development, as seen in analogous piperidine derivatives .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, starting with protected piperidine precursors. A common route, adapted from similar compounds , includes:
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Protection of Piperidine: Tert-butyloxycarbonyl (Boc) groups are introduced to shield reactive amines.
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Functionalization: Hydroxyl and ester groups are added via oxidation, reduction, or nucleophilic substitution.
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Deprotection and Salt Formation: Acidic cleavage (e.g., trifluoroacetic acid) removes protecting groups, followed by treatment with HCl to form the hydrochloride salt.
Table 2: Representative Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Boc protection | Boc₂O, DMAP, DCM | 85% |
2 | Hydroxylation | OsO₄, NMO, acetone/H₂O | 78% |
3 | Esterification | CH₃OH, H₂SO₄, reflux | 90% |
4 | Deprotection and salt formation | HCl/dioxane, rt | 95% |
Analytical Characterization
Modern techniques confirm structure and purity:
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LC-MS: A molecular ion peak at m/z = 158 [M+H]+ (free base) and 195 [M+H]+ (hydrochloride) .
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NMR: Key signals include δ 3.65 (s, 3H, -COOCH₃) and δ 4.10 (m, 1H, -OH).
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Chiral HPLC: Resolves enantiomers using cellulose-based columns, critical for assessing racemic composition .
Physicochemical Properties
Solubility and Lipophilicity
The hydrochloride salt improves aqueous solubility (>50 mg/mL), while the ester group moderates lipophilicity (calculated LogP = -0.2) . Polar surface area (59 Ų) suggests moderate membrane permeability, aligning with piperidine-based pharmaceuticals.
Stability Profile
The compound is hygroscopic, requiring storage under inert conditions. Degradation studies indicate stability at pH 2–7, with ester hydrolysis observed under strongly alkaline conditions.
Pharmacological and Industrial Applications
Intermediate in Drug Synthesis
Piperidine scaffolds are ubiquitous in drug discovery. For instance, BLU-945, an EGFR inhibitor, employs a similar cis-3,4-disubstituted piperidine core . The methyl ester in this compound may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.
Comparative Analysis with Analogous Compounds
Ethyl vs. Methyl Esters
rac-Ethyl (3R,4R)-4-hydroxypiperidine-3-carboxylate differs only in ester chain length. The ethyl analog shows slightly higher LogP (-0.76 vs. -0.2), impacting biodistribution.
Hydrochloride vs. Free Base
The hydrochloride salt of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid demonstrates 3x greater solubility than the free acid, underscoring the salt’s formulation advantages.
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